molecular formula C13H24N2O4 B2934320 tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate CAS No. 211310-10-0

tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Cat. No. B2934320
CAS RN: 211310-10-0
M. Wt: 272.345
InChI Key: IHAKNEOFIBENCB-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, also known as Boc-piperidine-1-carboxylic acid 2-(methoxymethyl)amide, is a chemical compound used in scientific research for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their biological activities.

Scientific Research Applications

Synthesis of Novel Organic Compounds

Piperidine derivatives, including tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, are known to serve as useful building blocks or intermediates in the synthesis of a variety of novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Pharmaceutical Intermediates

Such compounds are also valuable intermediates in the pharmaceutical industry for the construction of drugs. Their structure allows for the creation of piperidine-containing compounds which represent a significant class of synthetic medicinal blocks .

3. Precursors to Biologically Active Natural Products The tert-butyl group and the piperidine moiety can be used as precursors to biologically active natural products, potentially leading to the discovery or synthesis of new drugs or bioactive molecules .

Key Intermediates in Drug Synthesis

Specific derivatives have been identified as key intermediates in the synthesis of certain drugs, such as Vandetanib .

properties

IUPAC Name

tert-butyl 2-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-9-7-6-8-10(15)11(16)14(4)18-5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYHZPIPLAIBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

To (RS)-1-(tert-butyloxycarbonyl)-2-piperidine carboxylic acid (5.32 g, 23.2 mmol) in dichloromethane (20 ml) was added sequentially N,O-dimethyl hydroxylamine hydrochloride (2.68 g, 27.5 mmol), triethylamine (12 ml, 86.0 mmol) and py-BOP (13.2 g, 25.4 mmol). The resultant mixture was stirred at ambient temperature for 6 h, then diluted with dichloromethane (350 ml) and poured into 1M HCl (50 ml).
Quantity
5.32 g
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2.68 g
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12 mL
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20 mL
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13.2 g
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resultant mixture
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0 (± 1) mol
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50 mL
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350 mL
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Synthesis routes and methods II

Procedure details

To (RS)-1-(tert-butyloxycarbonyl)-2-piperidine carboxylic acid (2.64 g, 11.5 mmol) in dichloromethane (10 ml) was added sequentially N,O-dimethyl hydroxylamine (1.34 g, 13.7 mmol), triethylamine (6 ml, 43.0 mmol) and Py.Bop (6.60 g, 12.7 mmol). The resultant mixture was stirred at ambient temperature for 6 h, then diluted with dichloromethane (170 ml) and poured into 1M HCl (22 ml). The organic phase was separated and washed with saturated aqueous sodium hydrogen carbonate (3×25 ml) and brine (25 ml) then evaporated in vacuo. The resultant colourless oil was chromatographed on silica gel eluting with 20% ethyl acetate in hexane to give the title compound (2.43 g, 77%) as a colourless oil.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
1.34 g
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reactant
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Quantity
6 mL
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reactant
Reaction Step One
Quantity
10 mL
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[Compound]
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resultant mixture
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0 (± 1) mol
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22 mL
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170 mL
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Reaction Step Four
Yield
77%

Synthesis routes and methods III

Procedure details

To a solution of 1-t-butoxycarbonylpiperidine-2-carboxylic acid (2.29 g) in methylene chloride (30 mL) were added N,O-dimethylhydroxyamine hydrochloride (1.17 g), benzotriazol-1-yloxy-tris(dimethylamino)phosphoniumhexafluorophosphate (4.87 g, BOP reagent) and triethylamine (4.88 mL) and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated. The residue was diluted with ethyl acetate. The diluted solution was washed water, 1N hydrochloric acid, water, a saturated aqueous sodium hydrogen carbonate solution and brine sequentially, dried over anhydrous sodium sulfate and concentrated to give the title compound (2.59 g) having the following physical data.
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
1.17 g
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reactant
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4.87 g
Type
reactant
Reaction Step One
Quantity
4.88 mL
Type
reactant
Reaction Step One
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30 mL
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solvent
Reaction Step One

Synthesis routes and methods IV

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Synthesis routes and methods V

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